

# An In-depth Technical Guide to the LH-708 Hardfacing Electrode

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

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A Note on the Scope of this Document: This technical guide provides a detailed overview of the **LH-708** welding electrode, a specialized consumable used in industrial hardfacing applications. The intended audience for this document includes materials scientists, welding engineers, researchers, and professionals involved in manufacturing and industrial maintenance. It is important to clarify that welding electrodes and their classifications are rooted in materials science and engineering and are not related to biological signaling pathways or drug development.

The **LH-708** is a hot work tool steel electrode designed for hardfacing, a process of depositing a layer of superior, wear-resistant material onto a component's surface to extend its service life. This guide will delve into its classification, material properties, operational standards, and the testing protocols used to validate its performance.

## Classification and Standards

The **LH-708**, manufactured by Ador Fontech, is a proprietary electrode and does not have a specific classification under the American Welding Society (AWS) A5.1 standard for carbon steel electrodes. Instead, it falls under the broader category of hardfacing or surfacing consumables, which are governed by different standards and classifications.

The relevant AWS specification for this type of electrode is AWS A5.13/A5.13M: Specification for Surfacing Electrodes for Shielded Metal Arc Welding.<sup>[1][2]</sup> This standard classifies electrodes based on the chemical composition of the deposited weld metal.<sup>[1][3]</sup> While the **LH-708** datasheet specifies its alloy basis as Tungsten (W) and Chromium (Cr), a more detailed

classification would place it within an iron-base alloy group with significant additions of these elements to form hard carbides.[\[1\]](#)[\[4\]](#)

Hardfacing electrodes are chosen for their end-use properties, such as resistance to abrasion, impact, corrosion, or heat, rather than the tensile strength classifications (e.g., E7018) typical of joining electrodes.[\[5\]](#)

## Quantitative Data Summary

The following tables summarize the known quantitative data for the **LH-708** electrode and representative data for similar tungsten-chromium hardfacing alloys.

### Table 1: Chemical Composition of Weld Deposit

The precise, full chemical composition of the **LH-708** is proprietary. However, its primary alloying elements are known. Table 1 provides the specified basis and a typical composition for a generic high-carbon, tungsten-chromium hardfacing electrode.

Element	LH-708 Specified Basis <a href="#">[1]</a> <a href="#">[4]</a>	Representative Tungsten-Chromium Alloy (%) <a href="#">[6]</a>
Carbon (C)	Not specified	1.5 - 3.0
Silicon (Si)	Not specified	≤ 1.0
Chromium (Cr)	Primary Alloying Element	≤ 3.0
Tungsten (W)	Primary Alloying Element	70.0 - 85.0
Iron (Fe)	Base	Balance

Note: The representative data is for general guidance and may not reflect the exact composition of **LH-708**.

### Table 2: Mechanical and Physical Properties

The key performance metric for hardfacing electrodes is hardness, which indicates wear resistance. Other mechanical properties like tensile strength are generally not reported as the primary function is surface protection, not load-bearing joining.

Property	Value for LH-708 Weld Deposit
Hardness (as welded)	41-46 HRC[4][6]
Hardness (after hardening)	49-51 HRC[4][6]
Hardness (after annealing)	21-24 HRC[4][6]

## Table 3: Operational Parameters

Proper operational parameters are crucial for achieving the desired deposit quality and hardness.

Electrode Diameter (mm)	Current (Amperage)	Voltage (V)	Polarity
2.5	50-70 A[4][7]	Not Specified	AC / DC (+)[4][7]
3.2	90-110 A[4][7]	Not Specified	AC / DC (+)[4][7]
4.0	140-160 A[4][7]	Not Specified	AC / DC (+)[4][7]
5.0	190-230 A[4][7]	Not Specified	AC / DC (+)[4][7]

## Methodologies: Standard Testing Protocols

The qualification of a hardfacing electrode and procedure involves a distinct set of tests focused on the properties of the weld overlay, as opposed to the strength of a welded joint.

### Hardness Testing

This is the most critical test for hardfacing deposits.

- Protocol: Hardness is typically measured using the Rockwell C (HRC) or Vickers (HV) scale.
- Procedure: A cross-section of the weld overlay is prepared by cutting, mounting, and polishing the sample. A series of indentations are made from the top surface of the overlay down through the heat-affected zone (HAZ) and into the base metal.

- Acceptance Criteria: The hardness values in the deposit must meet the manufacturer's specified range (e.g., 41-46 HRC for as-welded **LH-708**).

## Chemical Analysis

This test verifies that the deposited metal has the correct chemical composition to ensure the desired properties.

- Protocol: A sample of the pure, undiluted weld deposit is collected. This can be done by building up a multi-layer pad of weld metal.
- Procedure: The chemical composition of the sample is analyzed using techniques like Optical Emission Spectrometry (OES) or X-ray Fluorescence (XRF).
- Acceptance Criteria: The composition should conform to the ranges specified by the manufacturer or the relevant AWS A5.13 classification.

## Weld Overlay Integrity Tests

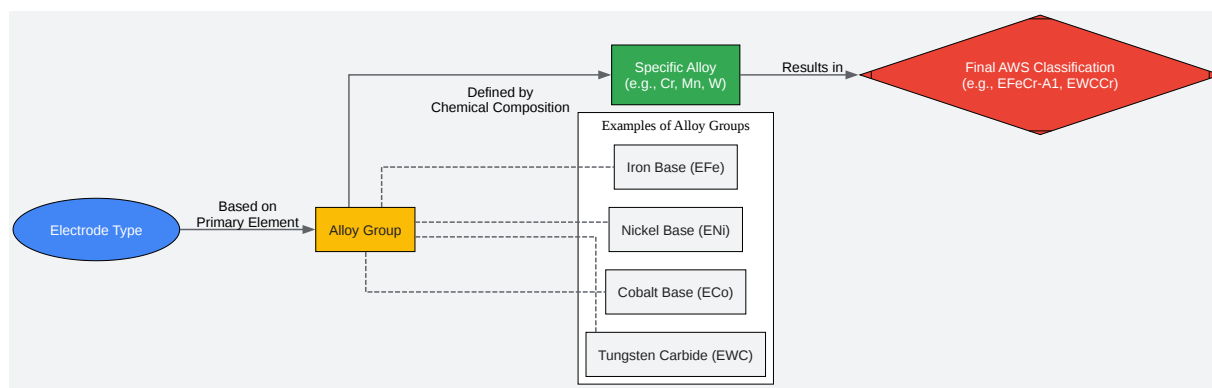
These tests ensure the deposited layer is free from defects.

- Visual Inspection (VT): The surface of the hardfacing is inspected for any visible cracks, porosity, or lack of fusion. Some applications permit "check cracks," which are fine, transverse cracks that relieve stress in very hard deposits.[\[8\]](#)
- Liquid Penetrant Testing (PT): This non-destructive test is used to detect surface-breaking defects that are not visible to the naked eye. The surface is cleaned, a penetrant dye is applied, and after a dwell time, a developer is used to draw out the penetrant from any cracks, making them visible.

## Visualizations

### AWS A5.13 Classification Logic

The following diagram illustrates the logical structure of the AWS A5.13 classification system for surfacing electrodes. This provides context for how hardfacing electrodes are categorized, even though a specific classification for **LH-708** is not published.

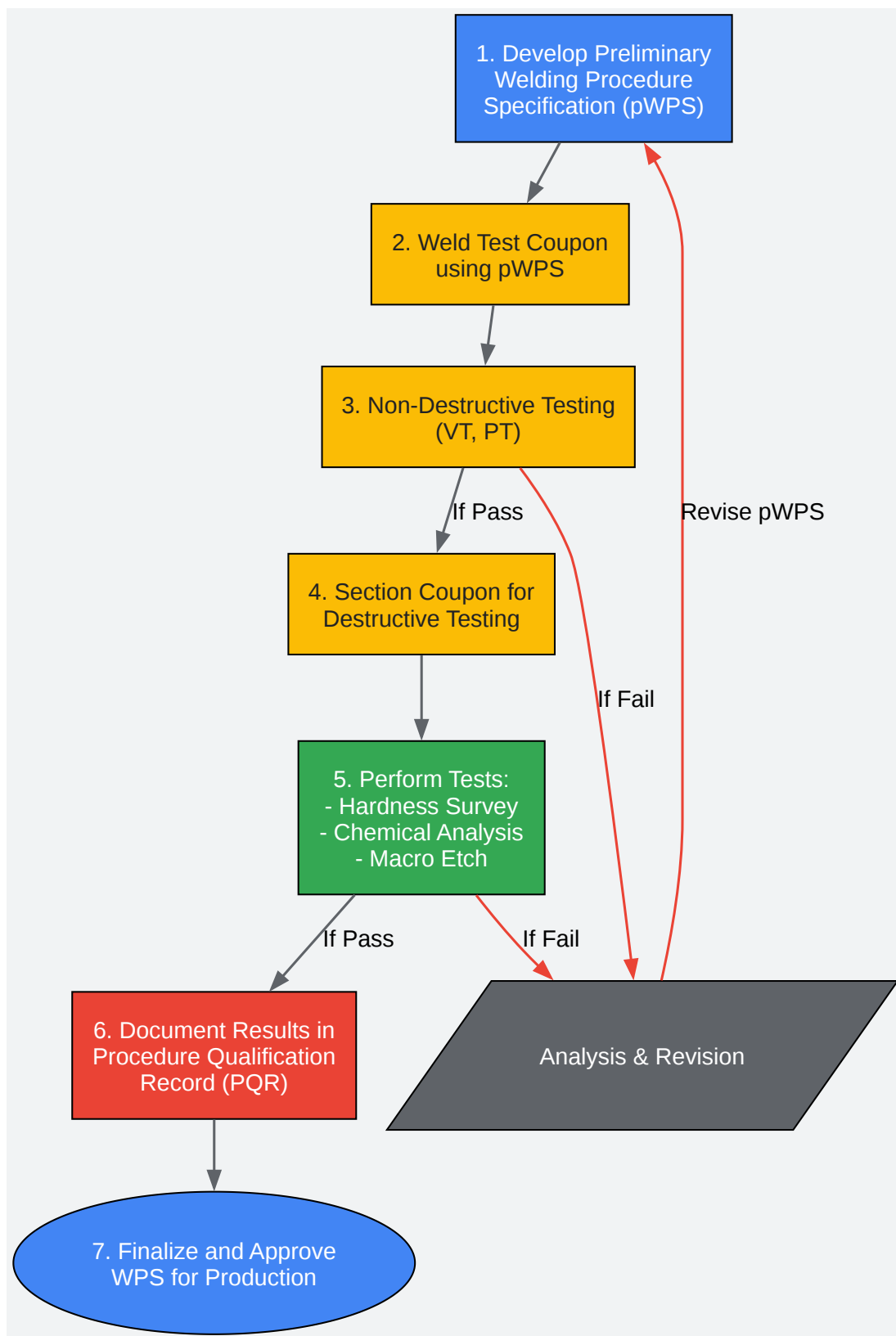


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Diagram 1: AWS A5.13 Classification Logic for Surfacing Electrodes.

## Hardfacing Procedure Qualification Workflow

This diagram outlines the typical workflow for qualifying a welding procedure for a hardfacing application using an electrode like **LH-708**.



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Diagram 2: A typical workflow for hardfacing procedure qualification.

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